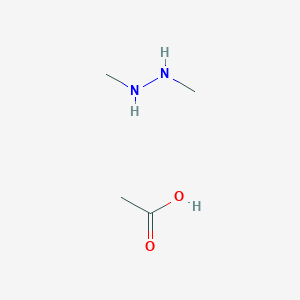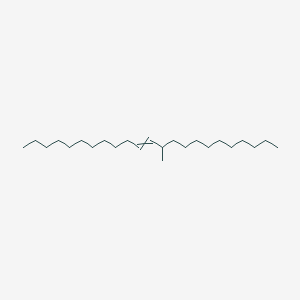
13-Methyltricos-11-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methyltricos-11-ene: is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a methyl group attached to the 13th carbon and a double bond between the 11th and 12th carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyltricos-11-ene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of precursor compounds. This process can be carried out using metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 13-Methyltricos-11-ene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond to form the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 13-Methyltricosane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 13-Methyltricos-11-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a model compound to study the behavior of long-chain alkenes in biological systems. It can also serve as a substrate in enzymatic reactions to investigate enzyme specificity and activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, lubricants, and surfactants. Its long carbon chain and functional groups make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism of action of 13-Methyltricos-11-ene in chemical reactions involves the interaction of its double bond and methyl group with various reagents. The double bond can participate in addition reactions, while the methyl group can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes and receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
13-Methyltetradecanoic acid: A fatty acid with a similar methyl group but a different functional group.
13-Methylpentacosane: A longer-chain alkane with a similar methyl group.
11-Methyltricos-11-ene: An isomer with the methyl group at a different position.
Uniqueness: 13-Methyltricos-11-ene is unique due to its specific placement of the double bond and methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
93345-52-9 |
|---|---|
Molecular Formula |
C24H48 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
13-methyltricos-11-ene |
InChI |
InChI=1S/C24H48/c1-4-6-8-10-12-14-15-17-19-21-23-24(3)22-20-18-16-13-11-9-7-5-2/h21,23-24H,4-20,22H2,1-3H3 |
InChI Key |
JENODXAYVNVIKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
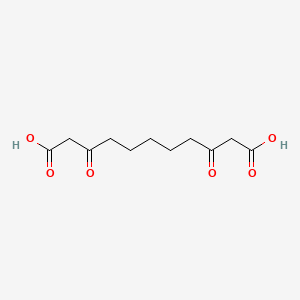
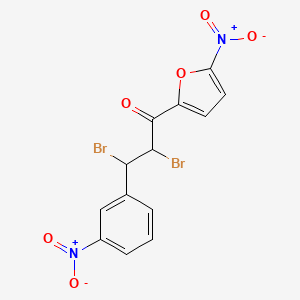
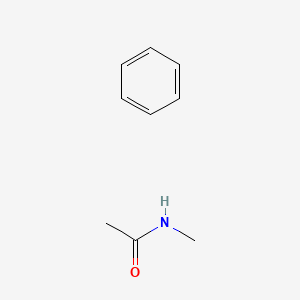

![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)

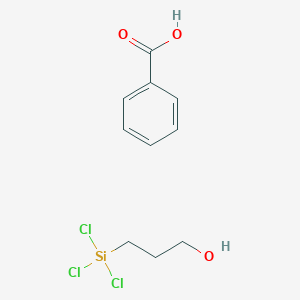
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
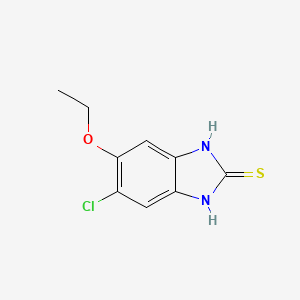
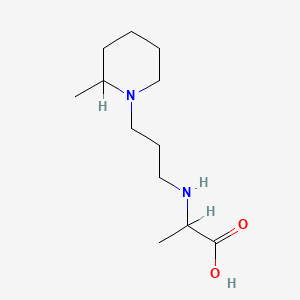
![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)
